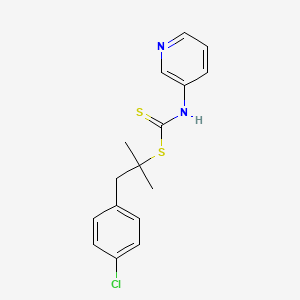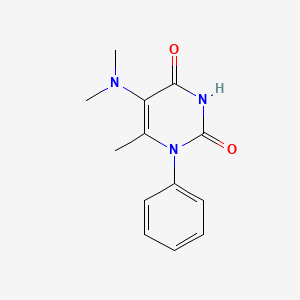
1,3,9-Trinitro-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,9-Trinitro-10H-phenoxazine is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The compound this compound is characterized by the presence of three nitro groups attached to the phenoxazine core, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Trinitro-10H-phenoxazine typically involves the nitration of phenoxazine. One common method includes the reaction of phenoxazine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 1, 3, and 9 positions on the phenoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,9-Trinitro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further undergo various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,9-Trinitro-10H-phenoxazine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in chemotherapy due to its structural similarity to other biologically active phenoxazines.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of 1,3,9-Trinitro-10H-phenoxazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound of 1,3,9-Trinitro-10H-phenoxazine, known for its diverse applications in material science and medicine.
Phenothiazine: Structurally similar to phenoxazine, with applications in antipsychotic drugs and dyes.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
The nitro groups contribute to its redox properties, making it a valuable compound for research in oxidative stress and related biological activities .
Propiedades
Número CAS |
24050-30-4 |
|---|---|
Fórmula molecular |
C12H6N4O7 |
Peso molecular |
318.20 g/mol |
Nombre IUPAC |
1,3,9-trinitro-10H-phenoxazine |
InChI |
InChI=1S/C12H6N4O7/c17-14(18)6-4-8(16(21)22)12-10(5-6)23-9-3-1-2-7(15(19)20)11(9)13-12/h1-5,13H |
Clave InChI |
MUFAQTMXFYLQHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


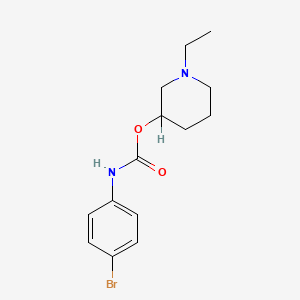
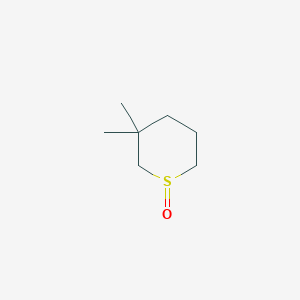

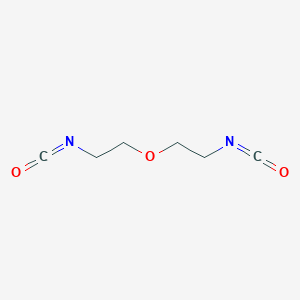
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
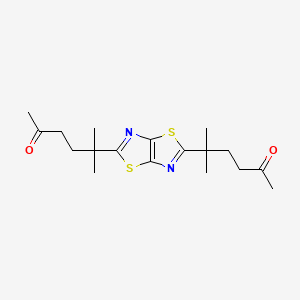
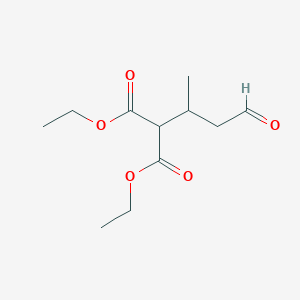
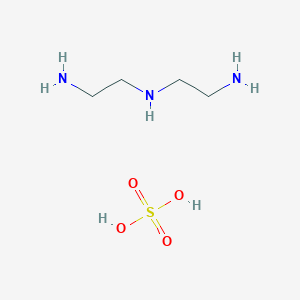
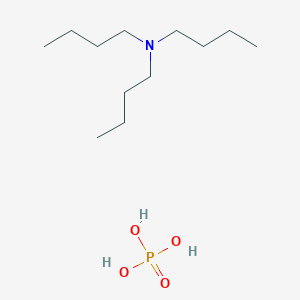
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
